molecular formula C12H16FNO B7860920 N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine

Cat. No.: B7860920
M. Wt: 209.26 g/mol
InChI Key: JWOFPQURFWQKJD-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 3-fluoro-4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methoxybenzylamine intermediate. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.

    Cyclobutanamine Formation: The cyclobutanamine core can be synthesized through a ring-closing reaction, often involving cyclization of a suitable precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 3-fluoro-4-methoxybenzylamine intermediate with the cyclobutanamine core. This can be achieved using standard coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAl

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-15-12-6-5-9(7-11(12)13)8-14-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOFPQURFWQKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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